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Cat. No.: B10776263 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the side effect profiles of Rislenemdaz (CERC-

301) and the well-established N-methyl-D-aspartate (NMDA) receptor antagonist, ketamine.

While both compounds target the NMDA receptor, their distinct pharmacological properties

translate to notable differences in their adverse event profiles. This analysis is based on

available data from clinical trials and preclinical studies.

Executive Summary
Ketamine, a non-selective NMDA receptor antagonist, is associated with a range of

psychotomimetic, cardiovascular, and other adverse effects that can limit its clinical utility. In

contrast, Rislenemdaz, a selective antagonist of the GluN2B subunit of the NMDA receptor,

was developed with the aim of achieving rapid antidepressant effects with a more favorable

safety and tolerability profile. Clinical trial data for Rislenemdaz is limited as it did not

demonstrate sufficient efficacy in Phase II trials for major depressive disorder (MDD). However,

the available safety data suggests a potentially better-tolerated profile compared to ketamine.

Comparative Side Effect Profiles
While a direct quantitative comparison is challenging due to the limited publicly available data

for Rislenemdaz, the following table summarizes the reported adverse events from clinical

trials.
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Side Effect Category Rislenemdaz (CERC-301) Ketamine/Esketamine

Neurological/Psychiatric
Dizziness, Somnolence,

Paresthesia

Most Common: Dissociation,

Dizziness, Vertigo, Sedation,

Headache, Confusion, Anxiety.

[1][2] Less Common:

Hallucinations, Euphoria,

Dysphoria, Emergence

Delirium.[3]

Cardiovascular Increased Blood Pressure

Transient but significant

increases in blood pressure

and heart rate are common.[4]

[5]

Gastrointestinal Not commonly reported Nausea, Vomiting.

General

Generally well-tolerated with

no serious adverse events or

discontinuations due to AEs in

the Phase II trial.

Feeling strange/weird/loopy is

a common subjective effect.

Note: The incidence rates for Rislenemdaz adverse events are not publicly available. The

information is based on reports from the Phase II clinical trial (NCT02459236) which stated

these were the "most commonly reported adverse events".

Detailed Experimental Protocols
Assessment of Adverse Events in Clinical Trials
Rislenemdaz (CERC-301): Specific protocols for the assessment of adverse events in the

Rislenemdaz Phase II trial (NCT02459236) are not detailed in publicly available documents.

Standard clinical trial procedures for monitoring and reporting adverse events would have been

followed, including:

Systematic querying of subjects at each study visit for any new or worsening symptoms.

Physical examinations and vital sign measurements at baseline and regular intervals.
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Laboratory safety tests (hematology, clinical chemistry, urinalysis).

Electrocardiogram (ECG) monitoring.

Ketamine/Esketamine: The assessment of adverse events in ketamine and esketamine clinical

trials is well-documented and often involves specific rating scales and monitoring procedures.

Dissociative Symptoms: The Clinician-Administered Dissociative States Scale (CADSS) is a

standard instrument used to quantify the severity of dissociative symptoms. It is typically

administered at baseline, shortly after drug administration (e.g., 40 minutes post-dose), and

at later time points to track the onset, peak, and resolution of these effects.

Cardiovascular Monitoring: Continuous monitoring of blood pressure, heart rate, and oxygen

saturation is standard practice during and after ketamine/esketamine administration. This is

typically done at frequent intervals (e.g., every 15 minutes) for a specified period post-

infusion to manage any acute cardiovascular changes.

General Adverse Events: A comprehensive checklist of potential side effects is often used to

systematically query patients at various time points post-dose.

Signaling Pathways and Mechanism of Action
Both Rislenemdaz and ketamine exert their primary effects through the antagonism of the

NMDA receptor, a key player in glutamatergic neurotransmission. However, their selectivity for

different NMDA receptor subunits likely underlies the differences in their side effect profiles.

Ketamine's Mechanism of Action
Ketamine is a non-selective NMDA receptor antagonist, meaning it blocks the receptor channel

regardless of the specific GluN2 subunit present. The prevailing hypothesis for its rapid

antidepressant effect involves the preferential blockade of NMDA receptors on inhibitory

GABAergic interneurons. This disinhibition leads to a surge in glutamate release, which in turn

activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This

activation of AMPA receptors is thought to trigger downstream signaling cascades involving

Brain-Derived Neurotrophic Factor (BDNF) and the mammalian Target of Rapamycin (mTOR),

ultimately leading to increased synaptogenesis and reversing stress-induced neuronal atrophy.
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Ketamine's Disinhibition Hypothesis.

Rislenemdaz's Mechanism of Action
Rislenemdaz is a selective antagonist of the GluN2B subunit of the NMDA receptor. This

selectivity is key to its intended mechanism and potentially more favorable side effect profile.

GluN2B-containing NMDA receptors are predominantly found in the forebrain and are

implicated in pathological glutamate signaling in depression. By specifically blocking these

receptors, Rislenemdaz was designed to modulate glutamatergic activity and downstream

signaling pathways relevant to depression, without the widespread, non-selective blockade

caused by ketamine that is thought to contribute to its psychotomimetic effects.
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Rislenemdaz's Selective Mechanism.

Experimental Workflow for a Comparative Clinical
Trial
The following diagram illustrates a hypothetical experimental workflow for a head-to-head

clinical trial comparing the side effect profiles of Rislenemdaz and ketamine.
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Comparative Clinical Trial Workflow.
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Conclusion
Based on the available data, Rislenemdaz appears to have a more benign side effect profile

than ketamine, with a notable absence of the significant psychotomimetic effects that

characterize ketamine treatment. The most common adverse events associated with

Rislenemdaz in its Phase II trial were increased blood pressure, dizziness, somnolence, and

paresthesia. However, the lack of publicly available quantitative data on the incidence of these

side effects for Rislenemdaz makes a direct, robust comparison with ketamine challenging.

The failure of Rislenemdaz to demonstrate efficacy in treating major depressive disorder has

halted its clinical development, limiting the amount of safety data available. Future

development of selective GluN2B antagonists will need to demonstrate not only a superior

safety profile but also clear clinical efficacy to be considered a viable alternative to ketamine

and other rapid-acting antidepressants.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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